CID 139600553
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.
Biology: Employed in studies related to steroid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of other pharmacologically active steroids.
Industry: Utilized in the development of steroid-based materials and products.
Mechanism of Action
The mechanism of action of Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence steroid biosynthesis and degradation .
Comparison with Similar Compounds
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate is unique due to its cyclic bis(ethylene acetal) structure, which imparts specific chemical and biological properties . Similar compounds include:
Androsterone: A naturally occurring steroid with similar structural features but lacking the ethylenedioxy groups.
Dehydroepiandrosterone (DHEA): Another steroid with a similar backbone but different functional groups.
Testosterone: A well-known steroid hormone with a similar core structure but distinct functional groups and biological activity.
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
InChI |
InChI=1S/C24H34O6/c1-21-7-5-19-17(18(21)6-8-24(21)29-13-14-30-24)4-3-16-15-22(27-11-12-28-22)9-10-23(16,19)20(25)26-2/h3,17-19H,4-15H2,1-2H3 |
InChI Key |
WBHKZINFJOHKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)C(=O)OC |
Origin of Product |
United States |
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